molecular formula C16H22N2O2S B12727392 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- CAS No. 88655-31-6

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo-

Cat. No.: B12727392
CAS No.: 88655-31-6
M. Wt: 306.4 g/mol
InChI Key: CRBXDKKCDWMHIX-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core with a butoxyphenyl ethyl substituent and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
  • 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-butoxyphenyl)ethyl)-2-thioxo- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butoxyphenyl group may impart distinct properties compared to other similar compounds, making it valuable for specific applications.

Properties

CAS No.

88655-31-6

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

1-[2-(4-butoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C16H22N2O2S/c1-2-3-12-20-14-6-4-13(5-7-14)8-10-18-11-9-15(19)17-16(18)21/h4-7H,2-3,8-12H2,1H3,(H,17,19,21)

InChI Key

CRBXDKKCDWMHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S

Origin of Product

United States

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